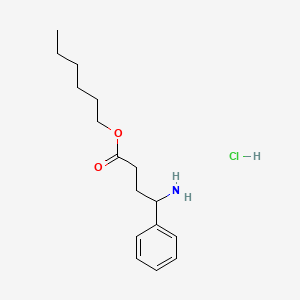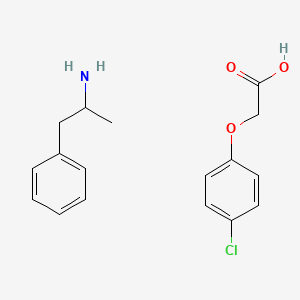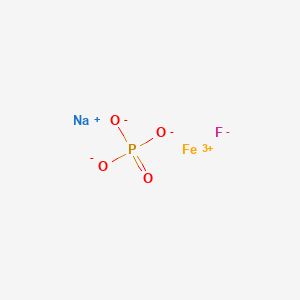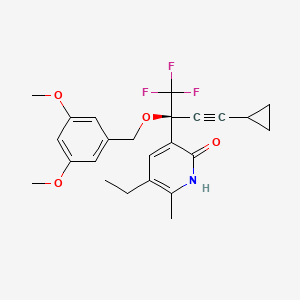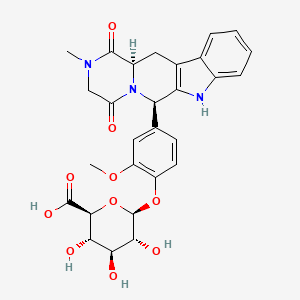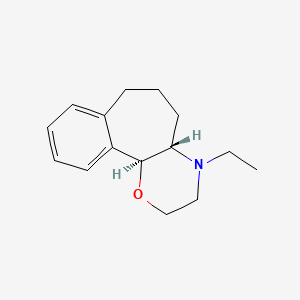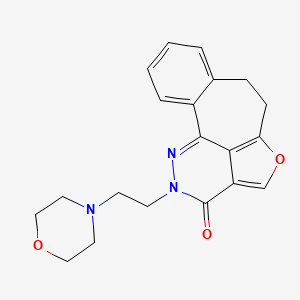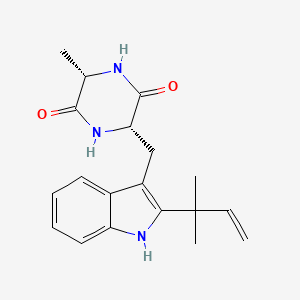
Preechinulin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Preechinulin is a naturally occurring indole diketopiperazine alkaloid, primarily isolated from marine fungi such as Aspergillus species. It is known for its unique structure and diverse biological activities, making it a compound of interest in various scientific fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Preechinulin can be synthesized through a stereoselective synthetic method involving the intramolecular cyclization of diketopiperazine moieties. The cyclization process typically occurs at temperatures around 80°C to 110°C, with minimal racemization of the stereogenic centers . Another method involves the base-induced coupling of 1,4-diacetyl-3-{[(tert-butyldimethylsilyl)oxy]methyl}piperazine-2,5-dione with aldehydes, followed by treatment with tetra-n-butylammonium fluoride .
Industrial Production Methods: Industrial production of this compound is not well-documented, but it likely involves large-scale fermentation of marine fungi, followed by extraction and purification processes. The specific conditions and methodologies may vary depending on the source organism and desired yield.
Análisis De Reacciones Químicas
Types of Reactions: Preechinulin undergoes various chemical reactions, including oxidation, reduction, and substitution. It is a substrate for cytochrome P450 monooxygenase, which catalyzes the formation of double bonds in its structure .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include dimethylallyl diphosphate, which is used in prenylation reactions. The conditions for these reactions typically involve specific enzymes such as prenyltransferases and cytochrome P450 monooxygenases .
Major Products Formed: Major products formed from the reactions of this compound include neoechinulin A, tardioxopiperazine B, and variecolorin L. These products result from specific prenylation and oxidation reactions .
Aplicaciones Científicas De Investigación
Preechinulin has a wide range of scientific research applications due to its diverse biological activities. It has been studied for its antiviral properties, particularly against hepatitis C virus and severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) . Additionally, this compound exhibits anti-inflammatory, neuroprotective, and cytoprotective activities, making it a potential candidate for therapeutic applications in medicine .
Mecanismo De Acción
The mechanism of action of preechinulin involves its interaction with various molecular targets and pathways. It acts as an inhibitor of liver X receptors, disrupting the formation of double-membrane vesicles required for viral RNA replication . This compound also exhibits antioxidant and anti-nitration activities, protecting cells from oxidative stress and cytotoxicity .
Comparación Con Compuestos Similares
Preechinulin is structurally similar to other indole diketopiperazine alkaloids such as neoechinulin A, neoechinulin B, and isoechinulin A. it is unique in its specific prenylation patterns and biological activities . Neoechinulin A, for example, has a single bond between C-12 and C-20, whereas this compound has additional single bonds between C-8 and C-9 and between C-12 and C-20 .
Similar Compounds
- Neoechinulin A
- Neoechinulin B
- Isoequinulin A
- Cryptoechunilin
This compound’s unique structure and diverse biological activities make it a valuable compound for further research and potential therapeutic applications.
Propiedades
Número CAS |
21008-43-5 |
|---|---|
Fórmula molecular |
C19H23N3O2 |
Peso molecular |
325.4 g/mol |
Nombre IUPAC |
(3S,6S)-3-methyl-6-[[2-(2-methylbut-3-en-2-yl)-1H-indol-3-yl]methyl]piperazine-2,5-dione |
InChI |
InChI=1S/C19H23N3O2/c1-5-19(3,4)16-13(12-8-6-7-9-14(12)21-16)10-15-18(24)20-11(2)17(23)22-15/h5-9,11,15,21H,1,10H2,2-4H3,(H,20,24)(H,22,23)/t11-,15-/m0/s1 |
Clave InChI |
LVPZJIGICMPWFH-NHYWBVRUSA-N |
SMILES isomérico |
C[C@H]1C(=O)N[C@H](C(=O)N1)CC2=C(NC3=CC=CC=C32)C(C)(C)C=C |
SMILES canónico |
CC1C(=O)NC(C(=O)N1)CC2=C(NC3=CC=CC=C32)C(C)(C)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


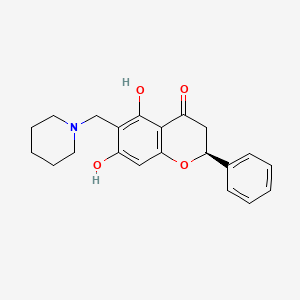



![3-[[9,10-dioxo-4,5,8-tris[3-(trimethylazaniumyl)propylamino]anthracen-1-yl]amino]propyl-trimethylazanium;4-methylbenzenesulfonate](/img/structure/B12776509.png)
